N~1~-(4-methoxy-3-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]methyl}benzyl)-1H-tetrazole-1,5-diamine
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Overview
Description
N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound featuring a tetrazole ring and a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized through a cycloaddition reaction between an azide and a nitrile compound under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the tetrazole ring acts as a nucleophile attacking a suitable electrophile.
Final Coupling: The final step involves coupling the intermediate with a diamine compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated compounds and strong acids or bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethoxyphenyl group is crucial for binding to these targets, leading to inhibition of their activity. This can result in the disruption of cellular processes, making it effective against cancer cells and microbes .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.
Uniqueness
N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a tetrazole ring and a trimethoxyphenyl group, which confer specific binding properties and biological activities not found in other compounds .
Properties
Molecular Formula |
C20H24N10O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-N-[[4-methoxy-3-[[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]methyl]phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C20H24N10O4/c1-31-15-6-5-12(10-22-30-20(21)24-26-28-30)7-14(15)11-29-25-19(23-27-29)13-8-16(32-2)18(34-4)17(9-13)33-3/h5-9,22H,10-11H2,1-4H3,(H2,21,24,28) |
InChI Key |
YCOLMINYKYSTHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN2C(=NN=N2)N)CN3N=C(N=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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